An In-depth Technical Guide to the Mechanism of Action of Lenalidomide-C4-NH2 Hydrochloride
An In-depth Technical Guide to the Mechanism of Action of Lenalidomide-C4-NH2 Hydrochloride
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of molecular entities is paramount. Lenalidomide-C4-NH2 hydrochloride is a critical chemical tool in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of its core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action: A Cereblon E3 Ligase Ligand
Lenalidomide-C4-NH2 hydrochloride is a derivative of lenalidomide (B1683929), a well-established immunomodulatory drug. Its primary function is to act as a ligand for the Cereblon (CRBN) protein.[1][2][3] CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[4][5] By itself, Lenalidomide-C4-NH2 hydrochloride is a recruiting moiety. Its utility is realized when it is incorporated into bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs).
A PROTAC consists of three parts: a ligand that binds to the target protein of interest, a linker, and a ligand for an E3 ubiquitin ligase, in this case, Lenalidomide-C4-NH2 hydrochloride.[1][6] This chimeric molecule effectively hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system.[5][7] The PROTAC simultaneously binds to the target protein and the CRBN E3 ligase complex, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein. This polyubiquitin (B1169507) tag marks the target protein for degradation by the 26S proteasome.
The versatility of Lenalidomide-C4-NH2 hydrochloride lies in its ability to be conjugated to various target protein ligands via its C4-NH2 linker, enabling the targeted degradation of a wide array of proteins.[1]
Quantitative Data
The efficacy of PROTACs utilizing Lenalidomide-C4-NH2 hydrochloride has been demonstrated in various studies. For instance, a PROTAC known as Compound 24, which incorporates this Cereblon ligand, has shown potent activity in acute leukemia cell lines.
| PROTAC | Cell Line | IC50 (nM) |
| Compound 24 | RS4;11 | 0.98[1][2][8] |
| Compound 24 | MOLM-13 | 13.7[1][2][8] |
Signaling Pathways
The signaling cascade initiated by Lenalidomide-C4-NH2 hydrochloride-based PROTACs culminates in the degradation of the target protein. The foundational pathway is the recruitment of the CRL4^CRBN^ E3 ligase complex.
When considering the intrinsic activity of the lenalidomide moiety itself, as seen in immunomodulatory drugs (IMiDs), it modulates the substrate specificity of the CRBN complex. This leads to the degradation of specific "neosubstrates," most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][6][9] The degradation of these factors is a key mechanism in the treatment of multiple myeloma.[4] Downstream effects include the suppression of oncogenic transcription factors like c-MYC and IRF4, and immunomodulatory effects such as T-cell activation.[4][10]
Experimental Protocols
To validate the mechanism of action of a Lenalidomide-C4-NH2 hydrochloride-based PROTAC, a series of key experiments are typically performed.
Western Blot for Target Protein Degradation
This is a fundamental assay to confirm that the PROTAC induces the degradation of the target protein.
Methodology:
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Cell Culture and Treatment: Plate the chosen cell line (e.g., RS4;11) at a suitable density. Treat the cells with varying concentrations of the PROTAC and a negative control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The reduction in the band intensity of the target protein relative to the loading control indicates degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This experiment is designed to demonstrate the PROTAC-dependent interaction between the target protein and CRBN.
Methodology:
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Cell Treatment and Lysis: Treat cells with the PROTAC, a target protein ligand-only control, a lenalidomide-only control, and a vehicle control for a short period (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.
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Immunoprecipitation:
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Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the target protein or CRBN, or a relevant tag (e.g., HA, FLAG) if using overexpressed tagged proteins.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
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Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the immunoprecipitated samples by Western blot, probing for the presence of the target protein, CRBN, and other components of the E3 ligase complex (e.g., DDB1). An increased amount of CRBN in the target protein pulldown (or vice-versa) in the presence of the PROTAC indicates ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly assesses the ubiquitination of the target protein induced by the PROTAC.
Methodology:
-
Reaction Setup: In a reaction tube, combine purified recombinant proteins: the target protein, E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UBE2D2), the CRL4^CRBN^ E3 ligase complex, and ubiquitin.
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Treatment: Add the PROTAC or a vehicle control to the reaction mixtures.
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Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 60-90 minutes).
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Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting, probing for the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lenalidomide-C4-NH2 hydrochloride - KKL Med Inc. [kklmed.com]
- 3. 化合物 Lenalidomide-C4-NH2 hydrochloride|T17878|TargetMol - ChemicalBook [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide-C4-NH2 hydrochloride - Immunomart [immunomart.com]
- 9. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
